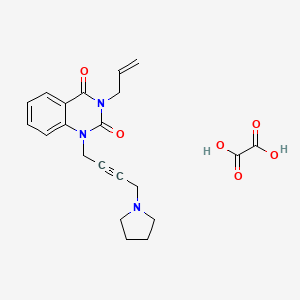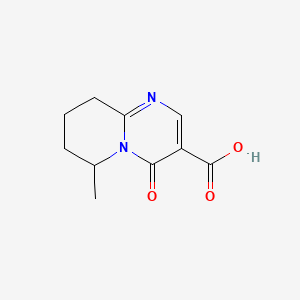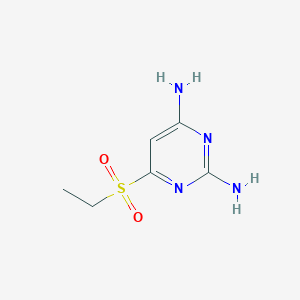
6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidin ring substituted with chlorine, cyclopentyl, ethyl, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin ring. One common approach is the reaction of appropriate halogenated precursors under controlled conditions. The cyclopentyl and ethyl groups are introduced through subsequent substitution reactions, followed by iodination to complete the structure.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: The compound may be explored for its therapeutic potential, including its use as a lead compound in drug discovery and development.
Industry: In the chemical industry, it serves as a precursor for the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
4-Amino-6-chloro-2-ethyl-5-iodopyrimidine
2-Ethyl-5-iodo-6-methylpyrimidin-4-amine
5-Iodo-2-ethyl-6-chloropyrimidin-4-amine
Uniqueness: 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine stands out due to its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a subject of ongoing research and development in various scientific fields. Further studies are needed to fully understand its properties and harness its full potential.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
917896-51-6 |
|---|---|
Formule moléculaire |
C11H15ClIN3 |
Poids moléculaire |
351.61 g/mol |
Nom IUPAC |
6-chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C11H15ClIN3/c1-2-8-15-10(12)9(13)11(16-8)14-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,14,15,16) |
Clé InChI |
MZYCEDZGUUCGAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















